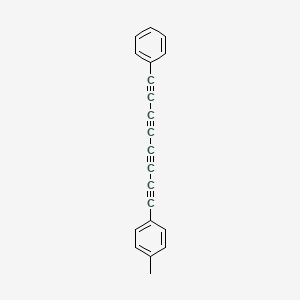![molecular formula C11H8N4O B15169282 3,4-Dihydro-5H-[1,4]diazepino[5,6-b]quinoxalin-5-one CAS No. 651043-37-7](/img/structure/B15169282.png)
3,4-Dihydro-5H-[1,4]diazepino[5,6-b]quinoxalin-5-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-Dihydro-5H-[1,4]diazepino[5,6-b]quinoxalin-5-one: is a heterocyclic compound that features a fused diazepine and quinoxaline ring system. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its structural similarity to other bioactive molecules.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dihydro-5H-[1,4]diazepino[5,6-b]quinoxalin-5-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the condensation of o-phenylenediamine with a suitable diketone, followed by cyclization to form the diazepine ring. The reaction conditions often include the use of acidic or basic catalysts and may require elevated temperatures to drive the cyclization process to completion .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity of the final product .
化学反応の分析
Types of Reactions: 3,4-Dihydro-5H-[1,4]diazepino[5,6-b]quinoxalin-5-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: The compound can undergo substitution reactions where one or more hydrogen atoms are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are often used.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are commonly employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated analogs .
科学的研究の応用
Chemistry: In chemistry, 3,4-Dihydro-5H-[1,4]diazepino[5,6-b]quinoxalin-5-one is used as a building block for the synthesis of more complex molecules.
Biology and Medicine: This compound has shown promise in biological and medicinal research due to its potential pharmacological activities. It has been investigated for its antimicrobial, antiviral, and anticancer properties. Researchers are exploring its ability to inhibit specific enzymes and its potential as a therapeutic agent .
Industry: In the industrial sector, this compound is used in the development of new materials and as a precursor for the synthesis of functionalized compounds with specific properties .
作用機序
The mechanism of action of 3,4-Dihydro-5H-[1,4]diazepino[5,6-b]quinoxalin-5-one involves its interaction with specific molecular targets within biological systems. This compound can bind to enzymes, receptors, or other proteins, modulating their activity. The exact pathways and targets depend on the specific biological context and the modifications made to the compound .
類似化合物との比較
Quinoxaline: A simpler analog with a similar core structure but lacking the diazepine ring.
Diazepine: A compound with a similar diazepine ring but without the quinoxaline moiety.
Benzodiazepines: A class of compounds with a benzene ring fused to a diazepine ring, widely known for their use as anxiolytics and sedatives.
Uniqueness: 3,4-Dihydro-5H-[1,4]diazepino[5,6-b]quinoxalin-5-one is unique due to its fused ring system, which combines the structural features of both quinoxaline and diazepine. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development .
特性
CAS番号 |
651043-37-7 |
|---|---|
分子式 |
C11H8N4O |
分子量 |
212.21 g/mol |
IUPAC名 |
3,4-dihydro-[1,4]diazepino[6,5-b]quinoxalin-5-one |
InChI |
InChI=1S/C11H8N4O/c16-11-9-10(12-5-6-13-11)15-8-4-2-1-3-7(8)14-9/h1-5H,6H2,(H,13,16) |
InChIキー |
JVGVQJKCOIAAAN-UHFFFAOYSA-N |
正規SMILES |
C1C=NC2=NC3=CC=CC=C3N=C2C(=O)N1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[5-(4-Methylphenyl)thiophen-3-yl]acetonitrile](/img/structure/B15169201.png)

![2-[2-(4-Oxopiperidin-1-yl)ethanesulfonyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B15169216.png)

![1H-Benz[e]indole, 2,3-dihydro-1,1,2-trimethyl-](/img/structure/B15169222.png)
![{3-[([1,1'-Biphenyl]-4-yl)oxy]propyl}(triphenyl)stannane](/img/structure/B15169227.png)

![5-Chloro-2-hydroxy-N-[(6-methyl[1,1'-biphenyl]-3-yl)methyl]benzamide](/img/structure/B15169232.png)



![1-[5-(3-Methoxybenzoyl)-3-(pyridin-4-yl)thiophen-2-yl]piperidin-4-one](/img/structure/B15169276.png)
![8-Hydroxy-N-[2-(pyridin-2-yl)ethyl]quinoline-2-carboxamide](/img/structure/B15169277.png)
![2,4-Dichloro-6-methyl-5-[(E)-(4-methylphenyl)diazenyl]pyrimidine](/img/structure/B15169279.png)
